molecular formula C11H11N5 B7717107 4-(5-Phenyl-2h-tetrazol-2-yl)butanenitrile CAS No. 445265-00-9

4-(5-Phenyl-2h-tetrazol-2-yl)butanenitrile

Cat. No.: B7717107
CAS No.: 445265-00-9
M. Wt: 213.24 g/mol
InChI Key: KBUBMOIYOYKKKP-UHFFFAOYSA-N
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Description

4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile is an organic compound with the molecular formula C11H11N5. It belongs to the class of tetrazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with butanenitrile in the presence of sodium azide and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing various biological pathways. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyl-2H-tetrazol-2-yl)butanoic acid
  • 4-(5-Phenyl-2H-tetrazol-2-yl)butylamine
  • 4-(5-Phenyl-2H-tetrazol-2-yl)butyl chloride

Uniqueness

4-(5-Phenyl-2H-tetrazol-2-yl)butanenitrile stands out due to its unique combination of a tetrazole ring and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-phenyltetrazol-2-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUBMOIYOYKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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